molecular formula C22H16N2O3 B2500446 1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea CAS No. 923250-20-8

1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea

Número de catálogo: B2500446
Número CAS: 923250-20-8
Peso molecular: 356.381
Clave InChI: JCWZLEPQNJQAKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea (CAS 923211-08-9) is a synthetic diaryl urea derivative incorporating a chromen-4-one (coumarin) core, a privileged scaffold in medicinal chemistry. This compound is of significant interest in oncological research, particularly for its potential as a multi-targeting agent. Structural analogs of this compound have been explored as selective dual inhibitors of key kinases like Raf1 and JNK1, which play crucial roles in hepatocarcinoma development and cell proliferation . Furthermore, 6-ureidocoumarin derivatives have been extensively studied as highly potent and isoform-selective inhibitors of the tumor-associated carbonic anhydrase (CA) enzymes hCA IX and XII . These enzymes are overexpressed in hypoxic cancers, such as breast and colorectal cancers, and are validated targets for anticancer therapy. The mechanism of action for this class of compounds involves the hydrolysis of the lactone ring, and the resulting product binds at the entrance of the CA active site, conferring exceptional selectivity for the cancer-related isoforms over ubiquitous off-target ones . Researchers value this compound for its well-characterized molecular structure and its relevance in developing novel therapeutic strategies. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-(4-oxo-2-phenylchromen-6-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-19-14-21(15-7-3-1-4-8-15)27-20-12-11-17(13-18(19)20)24-22(26)23-16-9-5-2-6-10-16/h1-14H,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWZLEPQNJQAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Formation of the Chromen-4-One Core

The synthesis begins with constructing the 2-phenyl-4H-chromen-4-one scaffold. A widely cited method involves the condensation of 2-hydroxyacetophenone derivatives with aryl aldehydes under basic conditions. For example, 4-hydroxycoumarin reacts with benzaldehyde in the presence of piperidine as a catalyst to yield 2-phenyl-4H-chromen-4-one. Modifications to this approach include substituting benzaldehyde with ortho-substituted aryl aldehydes to introduce steric or electronic effects.

Key Reaction Conditions

Step Reagents/Conditions Yield Source
Cyclization Piperidine, ethanol, reflux, 12 h 65%
Purification Recrystallization (ethanol) 95%

Functionalization at the 6-Position

Introducing the urea moiety at the 6-position requires prior installation of an amino group. This is achieved via nitration followed by reduction :

  • Nitration : Treating 2-phenyl-4H-chromen-4-one with nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C selectively nitrates the 6-position.
  • Reduction : The nitro group is reduced to an amine using stannous chloride ($$ \text{SnCl}_2 $$) in hydrochloric acid ($$ \text{HCl} $$), yielding 6-amino-2-phenyl-4H-chromen-4-one.

Reaction Optimization

  • Nitration at higher temperatures (>10°C) leads to di-nitration byproducts.
  • Catalytic hydrogenation (e.g., $$ \text{Pd/C} $$, $$ \text{H}_2 $$) offers a cleaner reduction but requires inert conditions.

Urea Formation

The amine intermediate reacts with phenyl isocyanate ($$ \text{PhNCO} $$) in anhydrous tetrahydrofuran (THF) to form the phenylurea group. The reaction proceeds via nucleophilic addition-elimination, with triethylamine ($$ \text{Et}_3\text{N} $$) as a base to scavenge $$ \text{HCl} $$:

$$
\text{6-NH}2\text{-chromenone} + \text{PhNCO} \xrightarrow{\text{THF, Et}3\text{N}} \text{this compound}
$$

Critical Parameters

Parameter Optimal Value Impact on Yield
Solvent Anhydrous THF Maximizes
Temperature 0°C to room temperature Prevents side reactions
Stoichiometry 1.2 equiv $$ \text{PhNCO} $$ Completes reaction

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

To enhance scalability, industrial methods employ continuous flow reactors for the nitration and urea formation steps. This ensures consistent temperature control and reduces reaction times by 40% compared to batch processes.

Catalyst Innovations

Recent advancements utilize selenolate catalysts (e.g., precatalyst 4a ) to accelerate enolate formation during cyclization steps. These catalysts improve yields by 15–20% in chromenone synthesis.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6):
    • δ 8.21 (s, 1H, urea NH)
    • δ 7.89–7.45 (m, 10H, aromatic protons)
    • δ 6.38 (s, 1H, chromenone H-3).
  • IR (KBr): $$ \nu $$ 1720 cm$$ ^{-1} $$ (C=O), 1650 cm$$ ^{-1} $$ (urea C=O).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.

Análisis De Reacciones Químicas

1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as a valuable reagent for synthesizing more complex molecules. Its ability to participate in various organic reactions allows researchers to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea has garnered attention for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. For instance, research indicates that flavonoid derivatives exhibit significant cytotoxic effects against various cancer cell lines .

Medicine

The compound exhibits anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. A study highlighted its effectiveness in downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha through the TLR4/MAPK signaling pathway . These findings suggest its potential therapeutic applications in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in developing materials with specific properties, such as UV absorbers and antioxidants. Its stability and reactivity make it suitable for formulating products that require enhanced durability against environmental factors.

Case Studies

  • Anticancer Activity : A study evaluated the effects of various flavonoid derivatives on cancer cell lines, revealing that some compounds derived from 1-(4-oxo-2-phenyldihydroxychromen) exhibited significant cytotoxicity against breast and lung cancer cells .
  • Anti-inflammatory Effects : In vivo studies demonstrated that certain derivatives could significantly reduce inflammation markers in animal models of LPS-induced inflammatory diseases, highlighting their potential for drug development targeting inflammatory pathways .
  • Material Science Applications : Research has indicated that incorporating 1-(4-oxo-2-phenyldihydroxychromen) into polymer matrices enhances their UV stability and antioxidant properties, making them suitable for applications in packaging and coatings .

Mecanismo De Acción

The mechanism of action of 1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea)
  • Structure : Urea-linked phenyl and 2-chloro-4-pyridyl groups.
  • Key Differences: Replaces the chromenone core with a chlorinated pyridine ring.
  • Properties: Widely used as a plant growth regulator. Its pyridyl group enhances solubility compared to the chromenone core but may reduce aromatic conjugation .
  • Metabolism: Undergoes biochemical and photochemical cleavage, producing metabolites like phenylurea and chlorinated derivatives. The chromenone analog’s metabolic stability may differ due to its fused aromatic system .
1-(1-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylurea (Compound 6a)
  • Structure: Quinazolinone core with a methyl group and urea-linked phenyl.
  • Key Differences: Quinazolinone’s six-membered dihydroquinazoline ring vs. chromenone’s fused benzene-pyrone system.
  • Applications: Quinazolinones are known kinase inhibitors; the chromenone analog’s planarity may alter binding affinity or selectivity .

Urea and Amide Derivatives

Pyrrolo-pyridazine Carboxamide (EP 4 374 877 A2)
  • Structure : Complex pyrrolo-pyridazine core with trifluoromethylphenyl and morpholine groups.
  • Key Differences : Replaces urea with a carboxamide group and incorporates lipophilic trifluoromethyl substituents.
Ethyl 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Structure: Cyclohexenone core with halogenated aryl groups.
  • Key Differences: Non-aromatic cyclohexenone vs. aromatic chromenone; lacks urea functionality.

Natural Product Analogs

Flavonoid Glycoside (FDB016466)
  • Structure: Flavonoid core with glycosylation and hydroxyl groups.
  • Key Differences: Highly polar due to sugar moieties and hydroxyls; chromenone analog’s phenylurea groups may enhance cell permeability.
  • Applications: Flavonoids exhibit antioxidant activity, whereas the target compound’s urea group suggests enzyme inhibition .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Key Properties/Applications Reference
1-(4-Oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea Chromenone Phenyl, phenylurea Potential kinase inhibitor N/A
Forchlorfenuron Pyridine 2-Chloro-4-pyridyl, phenylurea Plant growth regulator
Quinazolinone derivative (6a) Quinazolinone Methyl, phenylurea Kinase inhibition
Pyrrolo-pyridazine carboxamide Pyrrolo-pyridazine Trifluoromethyl, morpholine High lipophilicity, metabolic stability
Flavonoid glycoside (FDB016466) Flavone Glycosyl, hydroxyl Antioxidant

Research Findings and Implications

  • Synthetic Routes: The target compound may be synthesized via methods similar to quinazolinone derivatives (e.g., condensation reactions) , though chromenone synthesis typically involves cyclization of chalcone precursors.
  • Metabolic Stability: Forchlorfenuron’s cleavage pathways suggest the chromenone analog may undergo similar biochemical transformations, but its fused aromatic system could resist photodegradation better than pyridyl-based compounds .
  • Structure-Activity Relationships (SAR): The chromenone core’s planarity may enhance binding to flat enzyme active sites compared to non-aromatic cores (e.g., cyclohexenone) . Urea groups improve hydrogen-bonding capacity relative to carboxamides or glycosides, critical for target engagement .

Actividad Biológica

1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea is a compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties. It will also include relevant data tables and case studies to illustrate its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C23H18N2O4C_{23}H_{18}N_{2}O_{4} with a molecular weight of 386.4 g/mol. The synthesis typically involves the reaction of 4-oxo-2-phenyl-4H-chromen-6-ylamine with phenyl isocyanate under controlled conditions, leading to the formation of the urea moiety.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study indicated that this compound induces apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HepG28.3Inhibition of Raf1 and JNK1 kinases
MCF710.5Induction of apoptosis
A54912.0Cell cycle arrest at G2/M phase

In a molecular docking study, it was found that the compound effectively fits into the active sites of Raf1 and JNK1 kinases, suggesting a mechanism for its anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are involved in inflammatory responses.

Table 2: Anti-inflammatory Activity Data

EnzymeIC50 (μM)Observations
COX-215.0Significant reduction in prostaglandin E2 levels
LOX18.5Decreased leukotriene production

These findings suggest that this compound could be a candidate for developing new anti-inflammatory drugs.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. It demonstrates the ability to scavenge free radicals, which contributes to its protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity Data

Assay TypeIC50 (μM)Methodology
DPPH Scavenging20.0Spectrophotometric analysis
ABTS Scavenging25.0Colorimetric assay

This antioxidant capability is crucial for its potential use in treating conditions associated with oxidative damage.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Hepatocellular Carcinoma : A study highlighted that treatment with this compound significantly inhibited tumor growth in HepG2 xenograft models, demonstrating its therapeutic potential in liver cancer .
  • Inflammation Model : In an animal model of inflammation, administration of this compound reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.